molecular formula C22H17N3 B11588440 6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11588440
M. Wt: 323.4 g/mol
InChI Key: DKTLQEJOEBUBMU-CCEZHUSRSA-N
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Description

6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Mechanism of Action

The mechanism of action of 6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C22H17N3/c1-2-8-16(9-3-1)14-15-21-23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25(21)22/h1-15,21,23H/b15-14+

InChI Key

DKTLQEJOEBUBMU-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Canonical SMILES

C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Origin of Product

United States

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